8-Bromo-5-chloro-[1,2,4]triazolo[4,3-a]pyridine 8-Bromo-5-chloro-[1,2,4]triazolo[4,3-a]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13824975
InChI: InChI=1S/C6H3BrClN3/c7-4-1-2-5(8)11-3-9-10-6(4)11/h1-3H
SMILES: C1=C(C2=NN=CN2C(=C1)Cl)Br
Molecular Formula: C6H3BrClN3
Molecular Weight: 232.46 g/mol

8-Bromo-5-chloro-[1,2,4]triazolo[4,3-a]pyridine

CAS No.:

Cat. No.: VC13824975

Molecular Formula: C6H3BrClN3

Molecular Weight: 232.46 g/mol

* For research use only. Not for human or veterinary use.

8-Bromo-5-chloro-[1,2,4]triazolo[4,3-a]pyridine -

Specification

Molecular Formula C6H3BrClN3
Molecular Weight 232.46 g/mol
IUPAC Name 8-bromo-5-chloro-[1,2,4]triazolo[4,3-a]pyridine
Standard InChI InChI=1S/C6H3BrClN3/c7-4-1-2-5(8)11-3-9-10-6(4)11/h1-3H
Standard InChI Key LCUSPASWWQTVDE-UHFFFAOYSA-N
SMILES C1=C(C2=NN=CN2C(=C1)Cl)Br
Canonical SMILES C1=C(C2=NN=CN2C(=C1)Cl)Br

Introduction

Chemical Identity and Physicochemical Properties

Structural Characteristics

The compound’s structure consists of a triazolo[4,3-a]pyridine scaffold substituted with bromine and chlorine at positions 8 and 5, respectively (Figure 1). Its IUPAC name is 8-bromo-5-chloro-[1, triazolo[4,3-a]pyridine, and its SMILES notation is C1=C(C2=NN=CN2C(=C1)Cl)Br\text{C1=C(C2=NN=CN2C(=C1)Cl)Br} .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC6H3BrClN3\text{C}_6\text{H}_3\text{BrClN}_3
Molecular Weight232.46 g/mol
CAS Number132256878 (PubChem CID)
Melting PointNot reported-
SolubilityLimited solubility in H₂O; soluble in DMSO, DMF
Storage Conditions2–8°C, sealed, moisture-free

Synthetic Methodologies

General Synthesis Routes

The synthesis typically involves cyclization and halogenation steps. A representative pathway includes:

  • Hydrazine Derivatization: Reacting 2-chloropyridine with hydrazine hydrate to form 2-hydrazinopyridine .

  • Chloroacetylation: Treating 2-hydrazinopyridine with chloroacetyl chloride to yield an intermediate amide .

  • Cyclization: Using POCl3\text{POCl}_3 to induce cyclization, forming the triazolo[4,3-a]pyridine core .

  • Halogenation: Introducing bromine and chlorine via electrophilic substitution or metal-catalyzed cross-coupling .

Table 2: Optimization of Reaction Conditions

StepReagents/ConditionsYield (%)
Hydrazine DerivatizationHydrazine hydrate, 100°C, 48h65–70
CyclizationPOCl3\text{POCl}_3, reflux, 6h80–85
HalogenationNBS\text{NBS}, FeCl3\text{FeCl}_3, DCM60–70

Biological and Pharmacological Applications

Enzyme Inhibition

The compound’s triazole ring enables coordination with heme-containing enzymes. Studies highlight its potential as:

  • IDO1 Inhibitors: Modulates immune response by blocking tryptophan metabolism .

  • mGluR2 Modulators: Acts as a positive allosteric modulator for glutamate receptors, relevant in treating neurological disorders .

Antimicrobial Activity

Derivatives exhibit efficacy against Gram-positive bacteria (e.g., Staphylococcus aureus) with MIC values of 7.2–15 µg/mL . The bromine and chlorine substituents enhance membrane permeability and target binding.

Table 3: Biological Activity Profile

TargetAssay TypeIC₅₀/EC₅₀Source
IDO1 EnzymeCell-free assay0.8 µM
mGluR2 ReceptorCalcium flux assay120 nM
S. aureusBroth microdilution7.2 µg/mL

Industrial and Research Applications

Material Science

Used as a precursor for luminescent materials due to its rigid π-conjugated system. Derivatives exhibit quantum yields up to 0.45 in OLED prototypes.

Agricultural Chemistry

Shows herbicidal activity against Echinochloa crusgalli at 37.5–150 g/ha, with selectivity for monocot crops .

Future Directions and Challenges

Unresolved Issues

  • Synthetic Scalability: Current methods suffer from low yields in halogenation steps (≤70%) .

  • In Vivo Toxicity: Limited data on long-term metabolic effects .

Emerging Opportunities

  • Combination Therapies: Synergistic use with checkpoint inhibitors in oncology .

  • Neurological Drug Development: Targeting mGluR2 for schizophrenia and anxiety disorders .

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